molecular formula C18H25N3O3 B298120 N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide

N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide

カタログ番号 B298120
分子量: 331.4 g/mol
InChIキー: JQCVRTVKXFIICV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional protein kinase that plays a crucial role in various cellular processes, including synaptic plasticity, learning, memory, and cardiovascular function.

作用機序

N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide exerts its pharmacological effects by inhibiting the activity of CaMKII. CaMKII is a calcium-dependent protein kinase that is activated by the binding of calcium/calmodulin. Once activated, CaMKII phosphorylates a wide range of substrates, including ion channels, receptors, and transcription factors, thereby regulating various cellular processes. By inhibiting CaMKII, N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide disrupts the downstream signaling pathways that are regulated by CaMKII, leading to the observed pharmacological effects.
Biochemical and physiological effects:
N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide has been shown to have a wide range of biochemical and physiological effects. In cardiovascular diseases, N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide reduces the hypertrophy of cardiac myocytes and decreases the incidence of arrhythmias. In neurodegenerative diseases, N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide improves cognitive function and reduces neuronal cell death. In cancer, N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide inhibits the proliferation and migration of cancer cells. These effects are mediated by the inhibition of CaMKII by N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide.

実験室実験の利点と制限

One of the major advantages of N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide is its selectivity for CaMKII. N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide is a potent and selective inhibitor of CaMKII, which makes it an ideal tool for investigating the role of CaMKII in various cellular processes. However, one of the limitations of N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide is its relatively short half-life, which limits its use in long-term experiments.

将来の方向性

There are several future directions for the research on N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide. One of the areas of interest is the development of more potent and selective inhibitors of CaMKII. Another area of interest is the investigation of the role of CaMKII in various diseases, including neurodegenerative diseases and cancer. Additionally, the development of new drug delivery systems for N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide could improve its pharmacokinetics and increase its efficacy in vivo. Overall, the research on N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide has the potential to lead to the development of new therapies for various diseases.

合成法

The synthesis of N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide involves the condensation of 4-tert-butylcyclohexanone with 2-methyl-3-nitrobenzohydrazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with paraformaldehyde and hydrochloric acid to obtain N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide. The synthesis of N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide is a relatively straightforward process and can be achieved with high yields.

科学的研究の応用

N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide has been extensively investigated for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular diseases, N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide has been shown to inhibit the hypertrophy of cardiac myocytes and reduce the incidence of arrhythmias. In neurodegenerative diseases, N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide has been shown to improve cognitive function and reduce neuronal cell death. In cancer, N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide has been shown to inhibit the proliferation and migration of cancer cells.

特性

製品名

N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide

分子式

C18H25N3O3

分子量

331.4 g/mol

IUPAC名

N-[(4-tert-butylcyclohexylidene)amino]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C18H25N3O3/c1-12-15(6-5-7-16(12)21(23)24)17(22)20-19-14-10-8-13(9-11-14)18(2,3)4/h5-7,13H,8-11H2,1-4H3,(H,20,22)

InChIキー

JQCVRTVKXFIICV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN=C2CCC(CC2)C(C)(C)C

正規SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN=C2CCC(CC2)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。